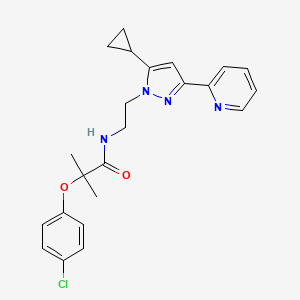
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a combination of pyridazine, tetrahydronaphthalene, and sulfonamide moieties, indicating its potential utility in various chemical and biological applications. Its unique structure allows for a wide range of reactivity and interaction with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, the following general synthetic route can be considered:
Preparation of Intermediate Compounds: : Starting with the base compounds of pyridazine and tetrahydronaphthalene.
Formation of Pyridazinone Moiety: : The pyridazine base can be oxidized to form 6-oxopyridazine under controlled conditions.
Linking of Functional Groups: : Utilizing a propyl linker, the sulfonamide group is introduced via a nucleophilic substitution reaction.
Final Coupling: : The final compound is synthesized by coupling the sulfonamide intermediate with the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide in the presence of suitable catalysts and reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis would involve batch or continuous flow processes with optimized reaction conditions for high yield and purity. Key aspects include:
Catalysts: : Usage of efficient and selective catalysts to promote the desired reactions.
Purification: : Implementation of techniques like recrystallization, chromatography, or distillation to purify the compound.
Safety Protocols: : Ensuring safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions due to the presence of the oxopyridazine moiety.
Reduction: : Potential reduction of the sulfonamide group under specific conditions.
Substitution: : Various substitution reactions can occur at the sulfonamide nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to more highly oxidized derivatives, while substitution reactions could result in various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several notable applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential use in studies involving enzyme inhibition or protein interaction studies.
Medicine: : Exploration as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of materials or as a specialty chemical in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, thus inhibiting their activity. Pathways involved may include signal transduction, metabolic pathways, or other biochemical processes relevant to the compound's application.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other sulfonamides or tetrahydronaphthalene derivatives, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to the unique combination of its functional groups. This provides distinct reactivity and biological activity.
Similar Compounds
N-(4-Aminobutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
6-(Methylsulfonyl)pyridazin-1(6H)-yl derivatives
Tetrahydronaphthalene-2-sulfonamide analogs
These compounds share similar structural elements but differ in their functional groups and overall molecular architecture, leading to different properties and applications.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h3,7-10,13,19H,1-2,4-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRDGNQBFEKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
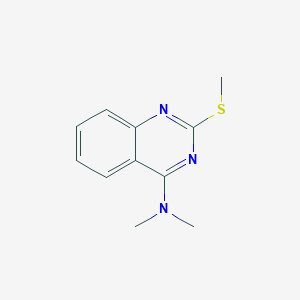
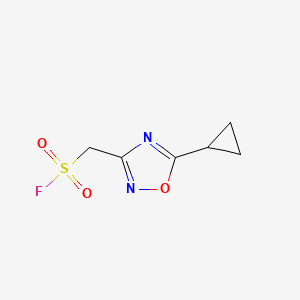
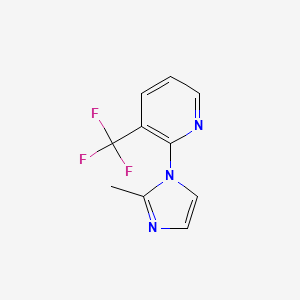

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
![N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2530948.png)
![N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2530949.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/new.no-structure.jpg)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
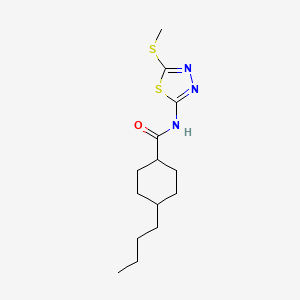
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
